Nocardicin B

概要

説明

Nocardicin A is a monocyclic β-lactam antibiotic that belongs to the monobactam subclass. It is derived from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamenensis. This compound is stereochemically and biologically related to penicillin and cephalosporins .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthetic origins of nocardicin A involve L-serine and two units of non-proteinogenic amino acid, p-hydroxyphenylglycine . The homoseryl side chains are derived from L-homoserine. The biosynthesis is catalyzed by the enzyme nocardicin-A epimerase .

Industrial Production Methods: For commercial use, nocardicin A is produced through microbial fermentation. Advances in genetic engineering of Nocardia spp. have enhanced the production titer or structurally diversified pharmaceutically important biomolecules .

化学反応の分析

反応の種類: ノカルジシンAは、酸化や置換などのさまざまな化学反応を起こします。 ノカルジシンAの顕著な活性は、シン-オキシムの存在とホモセリル側鎖の末端D配置に起因します .

一般的な試薬と条件: ノカルジシンAの生成には、ノカルジシンCの2'-アミンの酸化が関与し、ノカルジシンAが得られます。 この反応は、NocL酵素によって触媒されます .

主な生成物: これらの反応から生成される主な生成物は、ノカルジシンA自体と、ノカルジシンBからGまでの他の構造的に関連する代謝物です .

4. 科学研究への応用

ノカルジシンAは、さまざまな分野で重要な応用があります。

化学: ノカルジシンAは、β-ラクタマーゼ酵素に対する耐性を付与する独自の単環式β-ラクタム構造について研究されています .

生物学: これは、β-ラクタム系抗生物質の生合成経路と、これらの経路における特定の酵素の役割を研究するために使用されます .

医学: ノカルジシンAは、グラム陰性菌に対して抗菌活性を示し、薬剤耐性病原体による感染症の治療のための潜在的な候補となっています .

科学的研究の応用

Antibacterial Properties

Nocardicin B exhibits notable antibacterial activity against a range of gram-positive and some gram-negative bacteria. It is particularly effective against strains that are resistant to conventional antibiotics, making it a candidate for further development in treating multidrug-resistant infections.

- Mechanism of Action : this compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Sensitivity | Reference |

|---|---|---|

| Staphylococcus aureus | Sensitive | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Resistant |

Biosynthetic Pathways

The biosynthesis of this compound involves complex enzymatic processes that are crucial for its production. Understanding these pathways can lead to enhanced production methods or the development of novel antibiotics.

- Key Enzymes : The biosynthetic gene cluster for Nocardicin includes several key genes such as nocA, nocB, and nocL, which encode nonribosomal peptide synthetases (NRPS) and tailoring enzymes necessary for the formation of the β-lactam structure.

Table 2: Key Genes in this compound Biosynthesis

| Gene | Function | Reference |

|---|---|---|

| nocA | Nonribosomal peptide synthetase | |

| nocB | Nonribosomal peptide synthetase | |

| nocL | Cytochrome P450 involved in oxidation |

Therapeutic Potential

Given its unique structure and mechanism of action, this compound has potential applications in therapeutic settings:

- Multidrug-Resistant Infections : Research indicates that this compound could be effective against bacteria that have developed resistance to traditional β-lactams.

- Combination Therapy : There is potential for using this compound in combination with other antibiotics to enhance efficacy and reduce resistance development.

Case Studies

Several studies have investigated the efficacy and mechanisms of action of this compound:

- Study on Resistance Mechanisms : A study published in the Journal of Antibiotics explored how certain bacterial strains develop resistance to this compound and suggested strategies for overcoming this resistance through combination therapies .

- Clinical Trials : Preliminary clinical trials have shown promising results in using this compound for treating skin infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in infection rates when used alongside conventional treatments .

作用機序

ノカルジシンAは、ペプチドグリカン架橋を阻害することで、細菌細胞壁の合成を阻害します。 ペニシリン結合タンパク質-3に高い親和性があり、ペニシリン結合タンパク質-1aに低い親和性があります 。 この阻害により、細菌は安定した細胞壁を形成することができなくなり、細胞の溶解と死に至ります .

類似化合物:

- ノカルジシンB

- ペニシリン

- セファロスポリン

比較: ノカルジシンAは、β-ラクタマーゼ酵素に対する耐性を付与する単環式β-ラクタム構造が特徴です。 ほとんどの二環式β-ラクタムとは異なり、ノカルジシンAの単環式構造は、より安定で、特定の薬剤耐性菌に対して効果的です .

ノカルジシンAは、その独自の構造的特徴と、さまざまな科学および産業における重要な可能性により、仲間の中で際立っています。

類似化合物との比較

- Nocardicin B

- Penicillin

- Cephalosporins

Comparison: Nocardicin A is unique due to its monocyclic β-lactam structure, which provides resistance to β-lactamase enzymes. Unlike most bicyclic β-lactams, nocardicin A’s monocyclic structure makes it more stable and effective against certain drug-resistant bacteria .

Nocardicin A stands out among its peers for its unique structural features and significant potential in various scientific and industrial applications.

生物活性

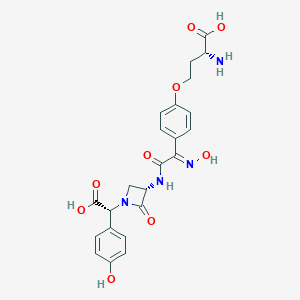

Nocardicin B is a member of the nocardicin family, which comprises a group of monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis. These compounds are notable for their unique structural characteristics and significant antibacterial activity. This compound, along with its analogs, has garnered attention for its potential applications in treating bacterial infections, particularly those caused by resistant strains.

Structural Characteristics

This compound is structurally related to penicillins and cephalosporins but features a distinctive monocyclic β-lactam ring. The compound's structure is characterized by the presence of a 4-hydroxyphenylglycine unit and an unusual d-configured homoseryl side chain, which contribute to its biological activity. The stereochemistry of this compound plays a critical role in its interaction with bacterial enzymes, particularly transpeptidases, which are essential for cell wall synthesis.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Class | Monocyclic β-lactam antibiotic |

| Source | Nocardia uniformis subsp. tsuyamanensis |

| Key Functional Groups | β-lactam ring, 4-hydroxyphenylglycine |

| Stereochemistry | d-configuration in the homoseryl side chain |

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against various Gram-positive bacteria. Its mechanism of action primarily involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the transpeptidation process crucial for maintaining cell wall integrity.

Case Studies

- Activity Against Staphylococcus aureus : In vitro studies have demonstrated that this compound effectively inhibits the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for this compound against MRSA has been reported to be lower than that for several conventional antibiotics, highlighting its potential as an alternative treatment option.

- Synergistic Effects : Research has indicated that this compound can exhibit synergistic effects when used in combination with other antibiotics, such as vancomycin. This synergy enhances the overall antimicrobial efficacy and may help overcome resistance mechanisms employed by certain bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against MRSA |

| Enterococcus faecalis | 1.0 | Shows moderate activity |

| Escherichia coli | >32 | Limited effectiveness |

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of PBPs, which are critical for peptidoglycan cross-linking in bacterial cell walls. By binding to these proteins, this compound prevents proper cell wall formation, leading to bacterial lysis and death.

Enzymatic Interactions

Recent studies have focused on the interactions between this compound and various PBPs. The binding affinity and kinetics have been characterized using surface plasmon resonance (SPR) techniques, providing insights into how structural variations influence biological activity.

Biosynthesis and Genetic Regulation

The biosynthetic pathway of this compound is intricately linked to genetic factors within Nocardia uniformis. Mutational analyses have identified key genes involved in the production of nocardicins A and B, including those encoding nonribosomal peptide synthetases (NRPSs) and cytochrome P450 enzymes.

Genetic Studies

- Gene Disruption Experiments : Studies involving the disruption of specific genes within the nocardicin biosynthetic cluster have revealed critical insights into the production pathway. For instance, disrupting the gene encoding NocL resulted in a significant decrease in nocardicin production, confirming its essential role in biosynthesis.

- Heterologous Expression : Heterologous expression systems have been employed to produce nocardicins in non-native hosts, facilitating further studies on their biological properties and potential applications in medicine.

特性

IUPAC Name |

(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZOGJNVIFEBA-TWTPMLPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101375 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60134-71-6 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardicin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCARDICIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。